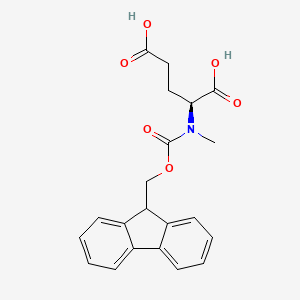
(2,6-Dibromophenyl)methanol
Vue d'ensemble
Description
“(2,6-Dibromophenyl)methanol” is a chemical compound with the CAS Number: 1013031-65-6 . It has a molecular weight of 265.93 and its molecular formula is C7H6Br2O . The IUPAC name for this compound is (2,6-dibromophenyl)methanol .
Molecular Structure Analysis
The InChI code for “(2,6-Dibromophenyl)methanol” is 1S/C7H6Br2O/c8-6-2-1-3-7(9)5(6)4-10/h1-3,10H,4H2 . This code provides a standard way to encode the compound’s molecular structure. For a 3D view or more detailed structural analysis, please refer to a reliable chemical database or software.
Physical And Chemical Properties Analysis
“(2,6-Dibromophenyl)methanol” is a solid at room temperature . It should be stored in a sealed container in a dry environment .
Applications De Recherche Scientifique
Lipid Dynamics in Biological Membranes
- Study: Methanol Accelerates DMPC Flip-Flop and Transfer: A SANS Study on Lipid Dynamics
- Insights: Methanol significantly impacts lipid dynamics in biological membranes. It accelerates the transfer and flip-flop kinetics in lipid bilayers, influencing the structure-function relationship of the bilayer. This is crucial in the study of cell survival and protein reconstitution in biomembrane and proteolipid studies (Nguyen et al., 2019).
- Study: A gram-scale synthesis of multi-substituted arenes via palladium catalyzed C-H halogenation
- Insights: The synthesis of substituted phenyl methanol derivatives, such as (6-Amino-2-chloro-3-fluorophenyl)methanol, has been improved using palladium-catalyzed C-H functionalization. This method offers better yields, selectivity, and practicality compared to traditional approaches (Sun, Sun, & Rao, 2014).
- Study: Methanol to Olefins (MTO): From Fundamentals to Commercialization
- Insights: Methanol-to-olefins (MTO) is a significant reaction for both research and industrial application. This process has led to the creation of the world's first coal-to-olefin plant, highlighting methanol's role as a key feedstock in the chemical industry (Tian, Wei, Ye, & Liu, 2015).
- Study: Iridium-catalysed direct C–C coupling of methanol and allenes
- Insights: Methanol has been used in a novel iridium-catalyzed C–C coupling reaction with allenes. This process represents the first catalytic coupling of methanol to produce higher alcohols with quaternary carbon centers (Moran, Preetz, Mesch, & Krische, 2011).
Safety And Hazards
“(2,6-Dibromophenyl)methanol” is classified as acutely toxic if swallowed (H302) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Safety precautions include wearing protective gloves, clothing, and eye/face protection . If the compound comes into contact with the eyes, rinse cautiously with water and remove contact lenses if present .
Propriétés
IUPAC Name |
(2,6-dibromophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2O/c8-6-2-1-3-7(9)5(6)4-10/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMDGZCWRBIKDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80694360 | |
| Record name | (2,6-Dibromophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Dibromophenyl)methanol | |
CAS RN |
1013031-65-6 | |
| Record name | (2,6-Dibromophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,6-Dibromophenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[6-(3-Chlorophenyl)pyridin-3-yl]ethanone](/img/structure/B1452969.png)











![1-[5-(4-Methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1452988.png)
![2-((5-(tert-Butylamino)-6-(4-Ethylphenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl)(methyl)amino)-N-(3-(pyrrolidin-1-yl)butyl)acetamide](/img/structure/B1452989.png)